

In-Depth Technical Guide: Spectral Data of Shoreic Acid

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Compound of Interest

Compound Name: Shoreic Acid

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This technical guide provides a comprehensive overview of the spectral data for **Shoreic Acid**, a dammarane-type triterpenoid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Shoreic Acid, with the molecular formula $C_{30}H_{50}O_4$ and a molecular weight of 474.7 g/mol, possesses a complex tetracyclic triterpenoid structure.^[1] Its systematic IUPAC name is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl]-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid.^[1]

Spectral Data

The structural elucidation of **Shoreic Acid** has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and unambiguously assigned NMR dataset for pure **Shoreic Acid** is not readily available in the searched literature, general characteristics can be

inferred from studies on mixtures containing this compound. For instance, NMR data for a mixture containing **Shoreic Acid** was recorded in Deuterated Chloroform (CDCl_3) on a 600 MHz spectrometer for ^1H NMR and a 150 MHz spectrometer for ^{13}C NMR. The PubChem database also indicates the existence of a ^{13}C NMR spectrum for **Shoreic Acid**, although the specific data is not detailed.[\[1\]](#)

Table 1: Anticipated ^1H NMR Spectral Data of **Shoreic Acid**

Functional Group	Expected Chemical Shift (ppm)	Multiplicity
Methyl groups (CH_3)	0.8 - 1.7	Singlet, Doublet
Methylene groups (CH_2)	1.0 - 2.5	Multiplet
Methine groups (CH)	1.5 - 2.8	Multiplet
Olefinic protons ($=\text{CH}_2$)	4.6 - 4.9	Singlet
Carboxylic acid proton (COOH)	10.0 - 13.0	Broad Singlet
Hydroxyl proton (OH)	Variable (1.0 - 5.0)	Broad Singlet

Table 2: Anticipated ^{13}C NMR Spectral Data of **Shoreic Acid**

Carbon Type	Expected Chemical Shift (ppm)
Methyl (CH_3)	15 - 30
Methylene (CH_2)	20 - 45
Methine (CH)	30 - 60
Quaternary (C)	35 - 55
Olefinic ($=\text{C}$, $=\text{CH}_2$)	100 - 150
Carboxylic acid ($\text{C}=\text{O}$)	170 - 185
Carbonyl ($\text{C}-\text{O}$)	70 - 90

Mass Spectrometry (MS)

The exact mass of **Shoreic Acid** has been determined to be 474.37091007 Da.^[1] While a detailed experimental mass spectrum with fragmentation patterns for **Shoreic Acid** was not found in the available search results, the molecular ion peak $[M]^+$ at m/z 474 would be expected in an electron ionization (EI) mass spectrum.

Table 3: Mass Spectrometry Data of **Shoreic Acid**

Parameter	Value
Molecular Formula	C ₃₀ H ₅₀ O ₄
Molecular Weight	474.7 g/mol
Exact Mass	474.37091007 Da
Expected Molecular Ion $[M]^+$	m/z 474

Infrared (IR) Spectroscopy

Infrared spectroscopy confirms the presence of key functional groups within the **Shoreic Acid** molecule. Analysis of a mixture containing **Shoreic Acid** revealed characteristic absorption bands.

Table 4: Infrared (IR) Spectral Data of **Shoreic Acid**

Functional Group	Wavenumber (cm ⁻¹)
Hydroxyl (O-H stretch)	~3403
Carbonyl (C=O stretch of carboxylic acid)	~1701
Olefinic (C=C stretch)	~1620

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for pure **Shoreic Acid** are not explicitly available in the searched literature. However, general methodologies for the

analysis of triterpenoids can be described.

Isolation and Purification

Shoreic Acid is a naturally occurring compound and can be isolated from various plant sources, such as species from the *Shorea* genus. A typical isolation procedure would involve:

Caption: General workflow for the isolation of **Shoreic Acid**.

NMR Spectroscopy

For NMR analysis, a purified sample of **Shoreic Acid** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would then be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz for ^1H).

Mass Spectrometry

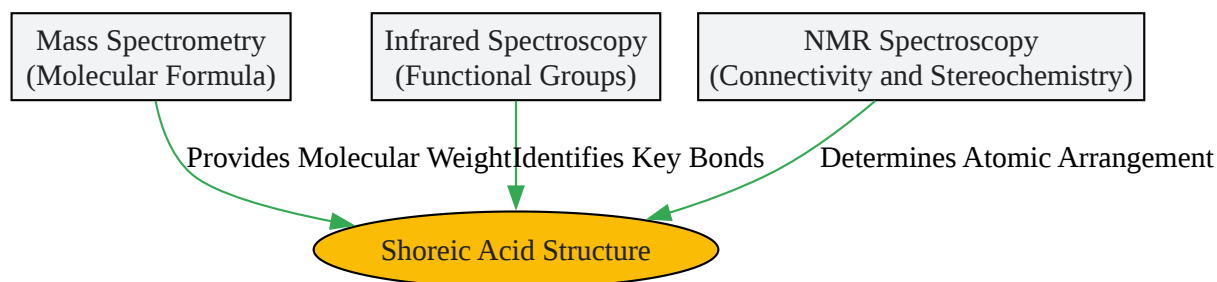
Mass spectra can be obtained using various ionization techniques. For a compound like **Shoreic Acid**, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The sample would be introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the parent ion and its fragments would be recorded.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified solid sample can be mixed with potassium bromide (KBr) to form a pellet, or a solution of the compound can be analyzed. The instrument measures the absorption of infrared radiation at different wavenumbers, revealing the presence of specific functional groups.

Logical Relationships in Spectral Analysis

The interpretation of spectral data is a deductive process where information from different techniques is combined to elucidate the chemical structure.



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Caption: Interrelation of spectroscopic methods for structure elucidation.

Conclusion

This guide summarizes the currently available spectral information for **Shoreic Acid**. While foundational data exists, a complete and detailed spectral analysis of the pure compound, along with explicit experimental protocols, remains an area for further research. Such data would be invaluable for the scientific community, particularly for those involved in natural product chemistry, drug discovery, and the development of new therapeutic agents.

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References

- 1. Shoreic Acid | C₃₀H₅₀O₄ | CID 12315515 - PubChem [pubchem.ncbi.nlm.nih.gov]
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